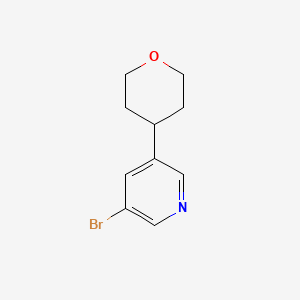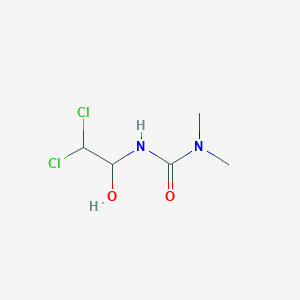
3-(2,2-Dichloro-1-hydroxy-ethyl)-1,1-dimethyl-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dichloro-1-hydroxy-ethyl)-1,1-dimethyl-urea is a chemical compound with significant applications in various fields. It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a urea moiety, making it a versatile compound in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dichloro-1-hydroxy-ethyl)-1,1-dimethyl-urea typically involves the reaction of 2,2-dichloroacetaldehyde with dimethylamine and urea under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained between 50-70°C to ensure optimal yield. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of urea.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The raw materials are fed into the reactor at a controlled rate, and the reaction mixture is continuously stirred to ensure uniformity. The product is then purified using distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dichloro-1-hydroxy-ethyl)-1,1-dimethyl-urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a dihydroxy derivative.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-(2,2-Dichloro-1-hydroxy-ethyl)-1,1-dimethyl-urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 3-(2,2-Dichloro-1-hydroxy-ethyl)-1,1-dimethyl-urea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic residues in the enzyme. This leads to the inhibition of enzyme function and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-1-hydroxyethyl dimethyl phosphate
- S-(2,2-Dichloro-1-hydroxy)ethyl glutathione
- N-(2,2-Dichloro-1-hydroxyethyl)acetamide
Uniqueness
3-(2,2-Dichloro-1-hydroxy-ethyl)-1,1-dimethyl-urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike its analogs, it possesses a urea moiety, which enhances its ability to form hydrogen bonds and interact with biological targets.
Properties
Molecular Formula |
C5H10Cl2N2O2 |
|---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
3-(2,2-dichloro-1-hydroxyethyl)-1,1-dimethylurea |
InChI |
InChI=1S/C5H10Cl2N2O2/c1-9(2)5(11)8-4(10)3(6)7/h3-4,10H,1-2H3,(H,8,11) |
InChI Key |
YATSNJLSINKZLL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC(C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11712693.png)
![N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11712695.png)
![1-{2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B11712703.png)
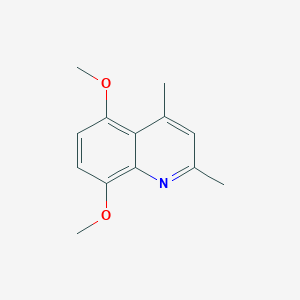
![2-methyl-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712721.png)
![2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11712733.png)
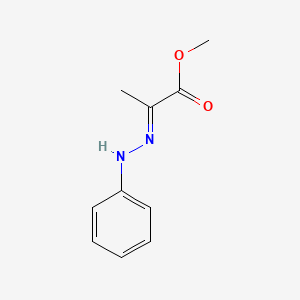
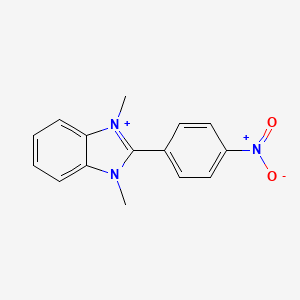
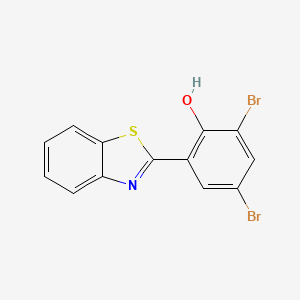
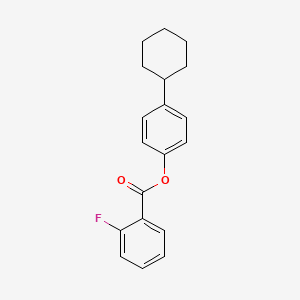
![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11712759.png)
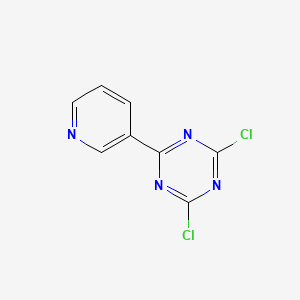
![4-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11712767.png)
